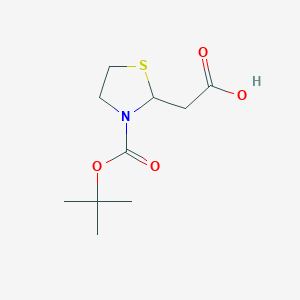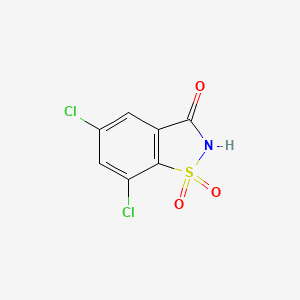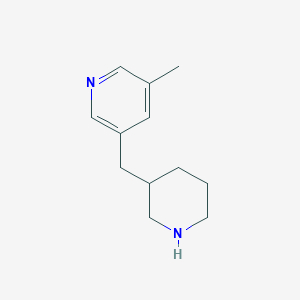
sec-Butyl (2R)-piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl (2R)-piperidine-2-carboxylate is an organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a butan-2-yl group attached to the carboxylate functional group. The (2R) designation indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl (2R)-piperidine-2-carboxylate typically involves the esterification of (2R)-piperidine-2-carboxylic acid with butan-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of butan-2-yl (2R)-piperidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl (2R)-piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Butan-2-yl (2R)-piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes, is ongoing.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of butan-2-yl (2R)-piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the molecule plays a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-2-yl (2S)-piperidine-2-carboxylate: The enantiomer of the compound with (2S) stereochemistry.
Butan-2-yl (2R)-pyrrolidine-2-carboxylate: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Butan-2-yl (2R)-piperidine-3-carboxylate: A compound with the carboxylate group at the 3-position of the piperidine ring.
Uniqueness
Butan-2-yl (2R)-piperidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a piperidine ring and a butan-2-yl group. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
butan-2-yl (2R)-piperidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-8(2)13-10(12)9-6-4-5-7-11-9/h8-9,11H,3-7H2,1-2H3/t8?,9-/m1/s1 |
InChI-Schlüssel |
SXJAFBREGOXRND-YGPZHTELSA-N |
Isomerische SMILES |
CCC(C)OC(=O)[C@H]1CCCCN1 |
Kanonische SMILES |
CCC(C)OC(=O)C1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)












